molecular formula C28H35F3N4OS B2974301 N-{[4-cyclohexyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 477304-17-9

N-{[4-cyclohexyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2974301
CAS No.: 477304-17-9
M. Wt: 532.67
InChI Key: ONKGTDSNLQBDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of adamantane-functionalized 1,2,4-triazole derivatives, characterized by a triazole core substituted with a cyclohexyl group, a benzylsulfanyl moiety bearing a trifluoromethylphenyl group, and an adamantane-1-carboxamide side chain. The adamantane moiety enhances metabolic stability and lipophilicity, while the trifluoromethyl group improves bioavailability and target binding affinity through hydrophobic interactions . The compound’s synthesis likely involves cyclization of thiosemicarbazides followed by alkylation with a benzyl bromide derivative, as seen in analogous triazole-adamantane hybrids .

Properties

IUPAC Name

N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35F3N4OS/c29-28(30,31)22-8-6-18(7-9-22)17-37-26-34-33-24(35(26)23-4-2-1-3-5-23)16-32-25(36)27-13-19-10-20(14-27)12-21(11-19)15-27/h6-9,19-21,23H,1-5,10-17H2,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKGTDSNLQBDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC3=CC=C(C=C3)C(F)(F)F)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-cyclohexyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the cyclohexyl group: This step involves the alkylation of the triazole ring with a cyclohexyl halide in the presence of a strong base.

    Attachment of the trifluoromethylphenyl group: This can be done via a nucleophilic substitution reaction using a trifluoromethylphenyl halide and a suitable nucleophile.

    Formation of the adamantane carboxamide: This involves the reaction of adamantane-1-carboxylic acid with an amine derivative of the triazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[4-cyclohexyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

N-{[4-cyclohexyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound belonging to the adamantane derivatives class. It has a unique fused cycloalkane framework called adamantane. This compound has received attention for its potential applications in medicinal chemistry, particularly as a therapeutic agent.

Key Properties and Characteristics

  • Molecular Formula: C27H37F3N5O2SC_{27}H_{37}F_3N_5O_2S
  • CAS No.: 610764-96-0
  • Classified as a pharmaceutical intermediate

Potential Applications

This compound has potential applications in:

  • Medicinal Chemistry: It is studied for its biological activity, particularly in drug development. The presence of the triazole ring and the trifluoromethyl group suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
  • Drug Discovery: Due to its complex structure, it is studied for interactions with enzymes or receptors. Potential processes include:
    • Enzyme inhibition
    • Receptor modulation
    • Signal transduction interference

Further studies are needed to elucidate the exact mechanisms and identify potential therapeutic targets.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. Key steps may include:

  • Formation of the adamantane carboxamide moiety.
  • Introduction of the cyclohexyl-substituted triazole ring.
  • Installation of the trifluoromethylphenylmethylsulfanyl group.

These synthetic pathways require careful optimization to yield the desired compound with high purity and yield.

Mechanism of Action

The mechanism of action of N-{[4-cyclohexyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Core Structure R1 (4-position) R2 (5-sulfanyl) Adamantane Modification Biological Activity
Target Compound 1,2,4-Triazole Cyclohexyl [4-(Trifluoromethyl)benzyl] Adamantane-1-carboxamide Not reported in evidence
5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thione (I) 1,2,4-Triazole Methyl H Adamantane-1-yl Anti-hypoxic (50% efficacy)
3-Butylthio-5-(adamantane-1-yl)-4-phenyl-4H-1,2,4-triazole (IIa) 1,2,4-Triazole Phenyl Butylthio Adamantane-1-yl Anti-hypoxic (63% efficacy)
N-{5-[({[(4-Fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide 1,3,4-Thiadiazole Fluorophenyl-carbamoylmethyl Adamantane-1-carboxamide Not reported
GPR-17 ligand: 2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide 1,2,4-Triazole 4-Trifluoromethoxyphenyl Morpholine-sulfonylphenyl Acetamide side chain Glioblastoma targeting

Key Observations :

  • Adamantane Positioning : The target compound uniquely combines adamantane-1-carboxamide with a trifluoromethylbenzylsulfanyl group, whereas analogues like I and IIa use adamantane directly bonded to the triazole. This carboxamide linkage may improve solubility compared to adamantane-1-yl derivatives.
  • Sulfanyl Group Variations : The trifluoromethylbenzylsulfanyl substituent in the target compound offers enhanced electron-withdrawing effects and lipophilicity compared to alkylthio (e.g., butylthio in IIa ) or carbamoylmethyl groups .
  • Biological Activity : While anti-hypoxic activity is documented for I and IIa (50–63% efficacy at 1/10 LD50) , the target compound’s biological profile remains uncharacterized in the provided evidence.
Physicochemical Properties
Property Target Compound 5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thione GPR-17 Ligand
Molecular Weight ~590 g/mol (estimated) 287.4 g/mol ~650 g/mol
LogP (Predicted) ~5.8 (highly lipophilic) 3.2 ~6.1
Water Solubility Low (adamantane + trifluoromethyl groups) Moderate (adamantane-1-yl + methyl) Very low (bulky substituents)

Analysis :

  • The target compound’s trifluoromethyl group and adamantane-1-carboxamide contribute to higher molecular weight and lipophilicity compared to simpler triazole-adamantane hybrids. This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity

N-{[4-cyclohexyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that exhibits significant biological activity. This compound belongs to the class of adamantane derivatives and has garnered attention in medicinal chemistry due to its potential therapeutic applications. The unique structural features, including a triazole ring and a trifluoromethyl group, suggest promising interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C27H37F3N5O2S. Key structural features include:

  • Adamantane core : Provides stability and lipophilicity.
  • Triazole ring : Known for its role in biological activity, particularly in antimicrobial and antiviral properties.
  • Trifluoromethyl group : Enhances metabolic stability and potency.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing triazole rings. For instance, compounds with trifluoromethyl groups have shown significant efficacy against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. Specifically, derivatives similar to this compound were observed to possess minimum inhibitory concentrations (MICs) ranging from 1.1 to 4.4 µM against various pathogens .

Anti-inflammatory Potential

The anti-inflammatory properties of this compound have been investigated through its effects on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB). Certain analogs demonstrated an increase in NF-kB activity by 10–15%, suggesting a complex interplay between structural modifications and biological activity .

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Enzyme Interaction : The triazole moiety may interact with specific enzymes or receptors.
  • Cell Signaling Modulation : It may influence pathways related to inflammation and immune response.
  • Antimicrobial Efficacy : The compound's structure suggests it may disrupt bacterial cell wall synthesis or function.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against MRSA
Anti-inflammatoryModulates NF-kB activity
CytotoxicityIC50 values below 20 µM for some analogs

Case Study: Antiviral Properties

In a comparative study of heterocyclic compounds, derivatives similar to this compound exhibited notable antiviral activities against various viral strains. Some compounds demonstrated CC50 values around 17 µg/100 µl with corresponding IC50 values indicating effective inhibition .

Q & A

Q. What are the established synthetic pathways for this compound, and what are the critical reaction conditions?

The compound is synthesized via multi-step protocols involving cyclization and alkylation. Key steps include:

  • Cyclization : Reacting hydrazinecarbothioamide derivatives (e.g., 2-(adamantane-1-yl)-N-methylhydrazinecarbothioamide) in an alkaline medium (e.g., KOH/water) under reflux to form the 1,2,4-triazole-3-thione core .
  • Alkylation : Introducing sulfanyl groups via nucleophilic substitution using α-halogenoalkanes in n-butanol, with NaOH as a base to deprotonate the thiol intermediate .
  • Purification : Recrystallization from n-butanol or dioxane-water mixtures ensures high purity .

Q. How are physicochemical properties (e.g., solubility, stability) characterized for this compound?

Standard methods include:

  • Melting Point Determination : Measured using capillary tubes (see Table 1 in for analogous triazole derivatives) .
  • Solubility Profiling : Tested in polar (water, ethanol) and non-polar solvents (n-hexane) to guide formulation .
  • Spectroscopic Analysis : IR and NMR to confirm functional groups (e.g., adamantane C-H stretches at ~2900 cm⁻¹) and purity .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Antihypoxic Activity : Tested in rodent models by inducing hypoxia in sealed chambers and comparing survival times against controls (e.g., Mexidol at 100 mg/kg) .
  • Dose Optimization : Administer 1/10 of LD₅₀ (determined via acute toxicity studies) to balance efficacy and safety .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict its interactions with biological targets?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • Molecular Docking : Simulate binding to enzymes (e.g., viral proteases) using crystallographic data from analogous adamantane-triazole derivatives .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Reassessment : Verify linearity/non-linearity in efficacy curves to identify optimal dosing .
  • Structural Analog Comparison : Compare with derivatives (e.g., 4-phenyl vs. 4-methyl substituents) to isolate substituent effects .
  • Batch Variability Analysis : Replicate synthesis under controlled conditions to rule out impurities .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent ratio) .
  • Flow Chemistry : Use continuous-flow reactors to enhance yield and reduce side reactions (see for analogous diazomethane synthesis) .
  • Heuristic Algorithms : Implement Bayesian optimization to iteratively refine conditions (e.g., reagent stoichiometry) .

Q. What crystallographic techniques validate its 3D structure?

  • Single-Crystal X-ray Diffraction : Resolve adamantane and triazole moieties (see for similar structures) .
  • Powder XRD : Confirm polymorphism or crystallinity changes under storage conditions .

Q. How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact bioactivity?

  • SAR Studies : Synthesize analogs (e.g., replacing trifluoromethyl with cyano or bromo groups) and compare IC₅₀ values in enzyme assays .
  • Electron-Withdrawing Effects : Use Hammett constants to predict how substituents alter electron density at the triazole sulfur .

Methodological Notes

  • Synthesis Reproducibility : Strict control of alkaline conditions (pH 10–12) during cyclization prevents side-product formation .
  • Biological Data Normalization : Include internal controls (e.g., Mexidol) to account for inter-experimental variability .
  • Computational Validation : Cross-validate docking results with experimental IC₅₀ data to refine predictive models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.